Methyl piperidine-1-carbodithioate Methyl piperidine-1-carbodithioate
Brand Name: Vulcanchem
CAS No.: 698-17-9
VCID: VC5544818
InChI: InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
SMILES: CSC(=S)N1CCCCC1
Molecular Formula: C7H13NS2
Molecular Weight: 175.31

Methyl piperidine-1-carbodithioate

CAS No.: 698-17-9

Cat. No.: VC5544818

Molecular Formula: C7H13NS2

Molecular Weight: 175.31

* For research use only. Not for human or veterinary use.

Methyl piperidine-1-carbodithioate - 698-17-9

Specification

CAS No. 698-17-9
Molecular Formula C7H13NS2
Molecular Weight 175.31
IUPAC Name methyl piperidine-1-carbodithioate
Standard InChI InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
Standard InChI Key BXWXUCPVRKLZSJ-UHFFFAOYSA-N
SMILES CSC(=S)N1CCCCC1

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

Methyl piperidine-1-carbodithioate belongs to the dithiocarbamate family, featuring a piperidine ring (a six-membered amine heterocycle) linked to a methyl ester of dithiocarbamic acid. The IUPAC name derives from its substituents: the piperidine ring at position 1, a carbodithioate group (CS2-\text{CS}_2^-), and a methyl ester (OCH3-\text{OCH}_3) . Alternative synonyms include methyl N,N-pentamethylene dithiocarbamate and piperidin-1-dithiocarbonsäure-methylester, reflecting its structural diversity in chemical databases .

Table 1: Key Physicochemical Properties of Methyl Piperidine-1-Carbodithioate

PropertyValueSource
Molecular FormulaC7H13NS2\text{C}_7\text{H}_{13}\text{NS}_2
Molecular Weight175.319 g/mol
Boiling Point171–176 °C (6 Torr)
Melting Point31–37 °C
DensityNot reported

X-ray crystallography of related dithiocarbamates, such as (7-chloro-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate, reveals a chair conformation for the piperidine ring and planar geometry for the dithiocarbamate group . The dihedral angle between the coumarin’s benzene and pyran rings in this analog is 3.5°, suggesting minimal steric hindrance in substituted derivatives .

Synthesis and Manufacturing

Conventional Synthetic Routes

Methyl piperidine-1-carbodithioate is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting piperidine with carbon disulfide (CS2\text{CS}_2) and methylating agents such as methyl iodide or dimethyl sulfate:

Piperidine+CS2+CH3IMethyl Piperidine-1-Carbodithioate+HI\text{Piperidine} + \text{CS}_2 + \text{CH}_3\text{I} \rightarrow \text{Methyl Piperidine-1-Carbodithioate} + \text{HI}

This one-step process is efficient but requires careful control of stoichiometry to avoid byproducts .

Advanced Methodologies

Recent patents describe innovative approaches using transfer hydrogenation for precursor synthesis. For example, US8697876B2 details the conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde and a palladium catalyst under ambient pressure . This intermediate is subsequently treated with thionyl chloride and diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide, a precursor for dithiocarbamate derivatives .

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldAdvantages
Nucleophilic SubstitutionPiperidine + CS2\text{CS}_2 + CH3I\text{CH}_3\text{I}ModerateSimplicity, low cost
Transfer HydrogenationPd/C, formaldehyde, 70–95°CHighAmbient pressure, scalability

Grignard reagent-based methodologies, such as using isopropylmagnesium chloride/lithium chloride, enable coupling reactions at ambient temperatures, avoiding cryogenic conditions . This approach is critical for industrial-scale production, reducing energy consumption and equipment costs .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Dithiocarbamates exhibit broad bioactivity, including antimicrobial, anticancer, and anti-diabetic properties. Methyl piperidine-1-carbodithioate derivatives, such as coumarin-linked analogs, demonstrate DNA-binding and cleavage activities, making them candidates for anticancer therapy . For instance, (7-chloro-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate shows π–π stacking interactions with DNA base pairs, enhancing its intercalation potential .

Coordination Chemistry

The dithiocarbamate group acts as a bidentate ligand, forming stable complexes with transition metals like copper, nickel, and palladium. These complexes find applications in catalysis and materials science. For example, palladium complexes derived from methyl piperidine-1-carbodithioate are employed in cross-coupling reactions for C–C bond formation .

Stability and Decomposition

Methyl piperidine-1-carbodithioate is sensitive to heat and moisture, decomposing into piperidine-1-carbodithioate salts and quinone derivatives under oxidative conditions . Studies on 4-hydroxybenzyl dithiocarbamates reveal that decomposition yields 3,3′,5,5′-tetra-t-butylstilbene-4,4′-quinone, highlighting the need for stabilized formulations in pharmaceutical applications .

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